molecular formula C7H12N2O4 B15202960 2,6-Diazaspiro[3.3]heptane oxalate

2,6-Diazaspiro[3.3]heptane oxalate

Cat. No.: B15202960
M. Wt: 188.18 g/mol
InChI Key: WNVGWRMLCPIJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diazaspiro[3.3]heptane oxalate is a high-value spirocyclic amine serving as a versatile building block in pharmaceutical research and development. This strained, three-dimensional scaffold has gained significant attention as a non-classical bioisostere for piperazine , a common motif in marketed drugs . Replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core in lead compounds can impart beneficial physicochemical properties, such as improved metabolic stability, reduced off-target cytotoxicity, and enhanced target selectivity . For example, using this surrogate in the PARP inhibitor Olaparib demonstrated a significant improvement in target selectivity . The oxalate salt form offers improved stability and handling characteristics for research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to review the material safety data sheet prior to use.

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

2,6-diazaspiro[3.3]heptane;oxalic acid

InChI

InChI=1S/C5H10N2.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6-7H,1-4H2;(H,3,4)(H,5,6)

InChI Key

WNVGWRMLCPIJBA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Diazaspiro 3.3 Heptane Oxalate and Its Precursors

Strategic Approaches to the 2,6-Diazaspiro[3.3]heptane Core

The synthesis of the 2,6-diazaspiro[3.3]heptane core has been approached from multiple angles, aiming for efficiency, scalability, and the ability to introduce functional diversity. These strategies can be broadly categorized into multi-step linear syntheses, convergent pathways, and the development of concise, scalable protocols.

Multi-Step Linear Syntheses from Readily Available Starting Materials

Linear syntheses, while often involving more steps, can be advantageous when starting from simple, commercially available materials. These routes meticulously build the complex spirocyclic framework step-by-step.

Another approach utilizing a tribromopentaerythritol derivative involves its reaction with p-toluenesulfonamide (B41071) in the presence of potassium hydroxide (B78521) in ethanol (B145695) to produce 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane. researchgate.net The subsequent opening of the oxetane (B1205548) ring with a hydrobromic acid solution provides (3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol, a versatile intermediate for further elaboration. researchgate.net

An alternative linear strategy employs azetidinone intermediates to construct the 2,6-diazaspiro[3.3]heptane skeleton. One such route begins with the hydroalane reduction of a known azetidinone to access the corresponding dichloride. thieme-connect.de Another documented synthesis describes the conversion of 6-benzyl-2-phenyl-2,6-diazaspiro[3.3]heptan-1-one to 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane. thieme-connect.de This conversion is achieved through reduction with a reagent prepared from aluminum trichloride (B1173362) and lithium aluminum hydride. thieme-connect.de

A practical route to functionalized 2,6-diazaspiro[3.3]heptanes has been developed through the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. thieme-connect.de This aldehyde is prepared from a known chloroester via reduction and subsequent Swern oxidation. thieme-connect.de The reductive alkylation of this aldehyde with various anilines, followed by cyclization with potassium tert-butoxide in THF, provides the target spirocyclic bisazetidines in good yields. thieme-connect.de

Starting MaterialKey Intermediate(s)Reagents and ConditionsFinal ProductYieldReference
Tribromopentaerythritol2-Oxa-6-azaspiro[3.3]heptane, N-Boc protected azetidine (B1206935)HBr, Boc₂O, Oxalic acid2,6-Diazaspiro[3.3]heptane oxalate (B1200264)76% (over 2 steps) acs.org
Tribromopentaerythritol derivative6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptanep-Toluenesulfonamide, KOH, HBr(3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanolNot specified researchgate.net
AzetidinoneDichloride intermediateHydroalane reductionFunctionalized 2,6-diazaspiro[3.3]heptanesNot specified thieme-connect.de
Chloroester1-Benzyl-3-chloromethylazetidine-3-carbaldehydeLiAlH₄, Swern oxidation, Anilines, NaBH(OAc)₃, t-BuOKFunctionalized 2,6-diazaspiro[3.3]heptanesGood thieme-connect.de
6-Benzyl-2-phenyl-2,6-diazaspiro[3.3]heptan-1-oneNot applicableAlCl₃, LiAlH₄2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptaneNot specified thieme-connect.de

Development of Concise and Scalable Protocols

A primary goal in modern organic synthesis is the development of protocols that are not only efficient in terms of step count but are also amenable to large-scale production. Several research efforts have focused on creating concise and scalable syntheses for 2,6-diazaspiro[3.3]heptane and its derivatives. acs.orgthieme-connect.denih.govacs.org These routes are crucial for making these valuable building blocks readily available for applications in drug discovery and development. acs.orgnih.govacs.org

A reported synthesis highlights a practical, high-yielding, and scalable method involving the reductive amination of a readily available aldehyde with primary amines or anilines. thieme-connect.deresearchgate.net This method is suitable for both library synthesis and large-scale production. thieme-connect.de The cyclization step to form the spirocyclic bisazetidines proceeds cleanly with potassium tert-butoxide in THF. thieme-connect.de

FeatureDescriptionReferences
Concise Synthesis Routes with a reduced number of synthetic steps to improve overall efficiency. acs.orgthieme-connect.denih.govacs.org
Scalability Protocols designed to be successfully implemented on a large scale for industrial applications. acs.orgthieme-connect.denih.govacs.org
Library Synthesis Amenability Methods that are adaptable for the parallel synthesis of a diverse range of derivatives. thieme-connect.deresearchgate.net
Flow Chemistry Applications in Spirocycle Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of complex molecules, offering advantages such as enhanced safety, improved reaction control, and the potential for automation. A robust and mild flow technology-assisted two-step protocol has been developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane from a highly strained azabicyclo[1.1.0]butyl intermediate. researchgate.netuniba.it This methodology underscores the potential of flow chemistry to enable the synthesis of novel spirocyclic systems. While this specific example does not produce 2,6-diazaspiro[3.3]heptane oxalate directly, the successful application of flow chemistry to a closely related spiro[3.3]heptane system suggests its viability for the synthesis of the diaza-analogue and its precursors. The use of automated flow systems allows for the sequential execution of multiple reactions, facilitating a modular, assembly-line approach to synthesis.

Preparative Scale Synthesis Considerations

Scaling up the synthesis of 2,6-diazaspiro[3.3]heptane derivatives presents several challenges that necessitate the development of robust and efficient processes. A key intermediate, 2,6-diazaspiro[3.3]heptane, is often isolated as an oxalate salt. nih.govthieme.de However, the isolation of the free amine can be problematic due to its physical properties. The oxalate salt, while providing a stable solid form, can have issues with long-term stability. nih.gov

One of the major hurdles in large-scale production is the purification of intermediates. nih.gov For instance, in the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic drug candidate TBI-223, the high boiling point of the solvent sulfolane (B150427) complicates product isolation. nih.gov A practical solution involves the addition of water to the reaction mixture to precipitate the hydrophobic product, allowing for easier isolation. nih.gov

Another consideration is the efficiency of key transformations. A previously reported route to 2-oxa-6-azaspiro[3.3]heptane involved the use of magnesium turnings for a deprotection step, which proved to be inefficient on a larger scale due to sluggish filtration. nih.gov To circumvent these issues, alternative, more scalable routes have been developed. These often focus on protecting-group-free strategies and the optimization of reaction conditions to ensure high yield and purity on a multigram scale. nih.gov For example, a two-step process for a key intermediate of TBI-223 was successfully demonstrated on a 100-gram scale with an isolated yield of 87% and purity greater than 99%. nih.gov

The choice of salt form for isolation is also a critical factor. While the oxalate salt is common, alternative salts like sulfonates have been shown to offer improved stability and solubility, which can be advantageous for subsequent reactions. thieme.de

Practical and scalable syntheses have been reported that are amenable to library synthesis or large-scale production. researchgate.netthieme-connect.de These methods often involve high-yielding cyclization reactions and have been optimized to be applicable for producing diverse libraries of 2,6-diazaspiro[3.3]heptane derivatives. thieme-connect.de

Key Bond-Forming Reactions in Spiro[3.3]heptane Construction

The construction of the spiro[3.3]heptane core relies on strategic bond-forming reactions to create the characteristic fused four-membered rings. Both carbon-carbon and carbon-heteroatom bond formations are crucial in the assembly of these strained bicyclic systems.

Carbon-Nitrogen Bond Formation Strategies

The construction of the dual azetidine ring system of 2,6-diazaspiro[3.3]heptane relies on robust and efficient C-N bond-forming reactions. Key strategies include intramolecular nucleophilic cyclizations to build the spirocyclic core and palladium-catalyzed reactions to functionalize it.

Nucleophilic Cyclization Reactions

A primary strategy for synthesizing the 2,6-diazaspiro[3.3]heptane core involves the formation of the second azetidine ring through an intramolecular nucleophilic cyclization. This approach typically begins with a pre-formed, suitably functionalized azetidine ring.

A practical and scalable route involves a two-step sequence starting from an aldehyde precursor, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. thieme-connect.de The first step is a reductive amination of this aldehyde with various primary amines or anilines. The resulting intermediate, a (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine derivative, is then subjected to base-mediated cyclization. thieme-connect.de The use of a strong base, such as potassium tert-butoxide in tetrahydrofuran (B95107) (THF), facilitates an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form the second azetidine ring, yielding the desired 2,6-diazaspiro[3.3]heptane product in high yield. thieme-connect.dethieme-connect.de This method is amenable to both large-scale synthesis and the creation of chemical libraries with diverse substitutions on one of the nitrogen atoms. thieme-connect.de

The general reaction scheme is presented below:

Step 1: Reductive Amination

Step 2: Intramolecular Cyclization

Table 1: Examples of 2,6-Diazaspiro[3.3]heptane Synthesis via Nucleophilic Cyclization

Starting Amine (R-NH₂)Cyclization ConditionsProductYieldReference
Anilinet-BuOK, THF, 70°C2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptaneGood thieme-connect.de
4-Fluoroanilinet-BuOK, THF, 70°C2-Benzyl-6-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptaneGood thieme-connect.de
4-Methoxyanilinet-BuOK, THF, 70°C2-Benzyl-6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptaneGood thieme-connect.de
Palladium-Catalyzed Aryl Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. In the context of 2,6-diazaspiro[3.3]heptane, this reaction is used to couple the parent spirocycle (or its monoprotected form) with various aryl halides or triflates. This strategy allows for the late-stage introduction of diverse aromatic groups onto the nitrogen atoms of the scaffold.

A concise and scalable synthesis has been reported for a monoprotected 2,6-diazaspiro[3.3]heptane building block, which serves as a valuable structural surrogate for piperazine (B1678402) in drug discovery. nih.govacs.org This building block, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, readily participates in palladium-catalyzed aryl amination reactions. nih.govlookchem.comfigshare.com The coupling with a range of aryl bromides furnishes N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, demonstrating the utility and versatility of this methodology. nih.govdntb.gov.ua The reactions typically employ a palladium catalyst such as Pd(dba)₂ with a suitable phosphine (B1218219) ligand like X-phos and a base like sodium tert-butoxide. ambeed.com

Table 2: Palladium-Catalyzed Arylation of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Aryl HalideCatalyst SystemBaseProductReference
1-Iodo-4-(trifluoromethoxy)benzenePd(dba)₂ / X-phost-BuONatert-Butyl 6-(4-(trifluoromethoxy)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate ambeed.com
Various Aryl BromidesNot specifiedNot specifiedN-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes nih.govacs.org

Control of Stereochemistry in 2,6-Diazaspiro[3.3]heptane Synthesis

The introduction of stereocenters into the 2,6-diazaspiro[3.3]heptane framework is crucial for developing chiral drugs and probes. Advanced synthetic methods have been developed to control stereochemistry, either by creating chiral centers during the synthesis or by resolving racemic mixtures.

Asymmetric Synthetic Routes to Chiral 1-Substituted Derivatives

The asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been achieved with high levels of stereocontrol. nih.gov A notable methodology involves the addition of 3-azetidinecarboxylate anions to chiral N-tert-butanesulfinyl imines (Davis-Ellman imines). nih.gov This key step establishes a new stereocenter with high diastereoselectivity. The subsequent steps involve the reduction of the ester group and intramolecular cyclization to form the final, enantiomerically enriched spirocyclic product. This approach delivers differentially protected amines and achieves excellent yields (up to 89%) and high diastereomeric ratios (up to 98:2). nih.gov

Table 3: Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes

Key ReactionChiral AuxiliaryStereoselectivityYieldReference
Addition of 3-azetidinecarboxylate anion to imineN-tert-butanesulfinyl groupdr up to 98:2up to 89% nih.gov

Enzymatic Resolution Techniques for Spiro[3.3]heptane Derivatives

Enzymatic methods offer a powerful alternative for obtaining enantiomerically pure compounds. For spiro[3.3]heptane systems, enzyme-catalyzed reactions have been successfully employed for both asymmetric synthesis and the resolution of racemic mixtures. rsc.org

Specifically, racemic 2,6-disubstituted spiro[3.3]heptane derivatives exhibiting axial chirality have been resolved through enantioselective enzyme-catalyzed hydrolysis. rsc.org In a related approach, the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, catalyzed by pig liver esterase (PLE), produces 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with axial chirality in high chemical yield and moderate optical purity. rsc.org These enzymatic techniques provide a valuable route to chiral spiro[3.3]heptane building blocks that are otherwise difficult to access.

Structural Elucidation and Conformational Analysis of 2,6 Diazaspiro 3.3 Heptane Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in confirming the identity and elucidating the detailed structural features of 2,6-diazaspiro[3.3]heptane derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of 2,6-diazaspiro[3.3]heptane derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment. mdpi.com

In ¹H NMR, the protons on the azetidine (B1206935) rings of the spiro[3.3]heptane core typically appear as singlets or complex multiplets, depending on the substitution pattern and the solvent used. For instance, in N-substituted derivatives, the chemical shifts of the methylene (B1212753) protons (CH₂) adjacent to the nitrogen atoms are highly informative. The formation of the oxalate (B1200264) salt leads to a downfield shift of the protons near the nitrogen atoms due to the influence of the protonated amine groups.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spirocyclic carbon atom is a particularly characteristic signal. The presence of an oxalate counter-ion is confirmed by a signal in the carbonyl region of the spectrum, typically around 160 ppm. spectrabase.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the complete structural assignment. mdpi.com

Detailed NMR data for several N-substituted 2,6-diazaspiro[3.3]heptane derivatives have been reported, illustrating the influence of different functional groups on the chemical shifts of the core structure. thieme-connect.de

Interactive Table: NMR Data for 2,6-Diazaspiro[3.3]heptane Derivatives

This table summarizes reported NMR data for various derivatives, showcasing the typical chemical shifts.

Compound NameNucleusSolventChemical Shifts (δ, ppm)
2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane ¹³CCDCl₃151.6, 138.0, 128.9, 128.5, 128.4, 127.1, 117.7, 111.6, 64.5, 63.7, 62.3, 34.8. thieme-connect.de
2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane ¹³CCDCl₃161.8 (d, J(C-F) = 244.9 Hz), 137.8, 133.6 (d, J(C-F) = 3.2 Hz), 129.7 (d, J(C-F) = 7.8 Hz), 128.24, 128.15, 126.9, 114.9 (d, J(C-F) = 21.2 Hz), 64.3, 64.2, 63.4, 62.6, 34.5. thieme-connect.de
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate ¹H-Spectral data available, confirming the presence of the Boc protecting group and the spirocyclic core. chemicalbook.com
Oxalic Acid (Oxalate) ¹³CDMSO-d₆~160 ppm (Varies with conditions). spectrabase.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 2,6-diazaspiro[3.3]heptane oxalate. IR spectroscopy is particularly useful for identifying the characteristic vibrational modes.

For this compound, the IR spectrum would be expected to show:

N-H stretching vibrations: Broad absorptions in the region of 3200-3400 cm⁻¹, characteristic of the secondary ammonium (B1175870) salt.

C-H stretching vibrations: Absorptions just below 3000 cm⁻¹ for the methylene groups of the azetidine rings.

C=O stretching vibrations: Strong, sharp absorptions around 1700-1720 cm⁻¹ from the carbonyl groups of the oxalate anion.

Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of the spirocyclic carbon backbone. chemicalbook.com

Solid-State Structural Investigations

While solution-state studies reveal dynamic conformations, solid-state analysis provides a static, high-resolution picture of the molecule's preferred three-dimensional arrangement and intermolecular packing.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including absolute bond lengths, bond angles, and torsional angles. This technique has been successfully applied to derivatives of the related 2-azaspiro[3.3]heptane scaffold, confirming the rigid and puckered nature of the four-membered rings fused at a central quaternary carbon. researchgate.net

For this compound, a crystallographic analysis would be expected to reveal the two azetidine rings oriented roughly perpendicular to each other. The analysis would precisely define the conformation of the rings, which are not perfectly planar, and the geometry of the protonated nitrogen centers.

The solid-state structure of this compound is heavily influenced by strong intermolecular forces, primarily hydrogen bonding. chemrxiv.org The crystal packing is dictated by the electrostatic interactions between the dicationic 2,6-diazaspiro[3.3]heptane moiety and the oxalate dianion. rsc.org

Gas-Phase and Solution-Phase Conformational Studies

The 2,6-diazaspiro[3.3]heptane core is considered a conformationally rigid template. researchgate.net Unlike more flexible ring systems like piperidine (B6355638), the spiro[3.3]heptane structure has very limited conformational freedom, which makes it an attractive scaffold in drug design for presenting substituents in well-defined spatial vectors. researchgate.net

Computational chemistry studies, such as molecular dynamics simulations, are used to investigate the conformational preferences of these molecules in different environments. mdpi.com These studies can model the molecule in the gas phase (an isolated state) or in various solvents to understand how the environment affects its structure. Such computational analyses have confirmed that the spirocyclic core maintains its rigid, crossed-ring conformation in both gas and solution phases. The primary conformational flexibility arises from the rotation of substituents attached to the nitrogen atoms, rather than from the ring system itself.

Analysis of Nitrogen-Nitrogen Distances and Ring Strain

The spiro[3.3]heptane system is characterized by considerable ring strain, a consequence of the two fused four-membered azetidine rings. The strain energy of spiro[3.3]octane, a closely related hydrocarbon analog, has been calculated to be approximately 51.0 kcal/mol, which is essentially double the strain of a single cyclobutane (B1203170) ring. mdpi.com It is expected that 2,6-diazaspiro[3.3]heptane would exhibit a similar level of high ring strain, which contributes to its rigid conformation. This inherent strain influences the reactivity and thermodynamic stability of the molecule.

Table 1: Comparative Structural and Energetic Parameters
ParameterValue/ObservationReference Compound
Inter-substituent Distance~1.3 Å greater than piperazine (B1678402)Piperazine
Calculated Ring Strain Energy~51.0 kcal/molSpiro[3.3]octane

Note: Data is based on computational studies of related derivatives and analogs.

Quantitative Assessment of Molecular Rigidity

The 2,6-diazaspiro[3.3]heptane scaffold is frequently described as "conformationally rigid". researchgate.net This high degree of molecular rigidity is a direct consequence of the spirocyclic fusion of the two azetidine rings, which severely restricts the conformational freedom of the system. This rigidity provides a predictable and well-defined orientation of substituents, a desirable feature in the design of molecules with specific biological targets. The development of novel strained spiro heterocycles is actively pursued to enhance drug-likeness and target selectivity. mdpi.com

While a quantitative measure of the conformational energy barriers is not extensively reported in the literature for the oxalate salt, the inherent structure of the spiro[3.3]heptane core, composed of two four-membered rings, inherently limits puckering and other conformational changes that are common in more flexible ring systems like cyclohexane (B81311) or piperidine.

Theoretical and Computational Structural Chemistry

Computational methods are invaluable tools for understanding the structural and energetic properties of molecules like this compound, providing insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method for determining the minimum energy structures and exploring the potential energy surfaces of molecules. For derivatives of 2,6-diazaspiro[3.3]heptane, DFT calculations, such as those employing the ωB97XD functional with a 6−311++G(d,p) basis set, have been utilized to calculate their minimum energy conformations. anu.edu.au These calculations are crucial for understanding the preferred three-dimensional arrangement of the atoms and for predicting the molecule's shape and electronic properties.

The energy landscape of spiro[3.3]hept-1-ylidene, a related carbene, has been investigated using computational chemistry to understand its reaction pathways. acs.org Such studies reveal the existence of distinct conformers and the transition states that connect them, providing a detailed map of the molecule's conformational possibilities. For this compound, DFT calculations would be instrumental in elucidating the precise geometry of the dication and its interaction with the oxalate counterion, as well as mapping the energy barriers for any possible ring puckering or conformational changes.

Table 2: Representative DFT Calculation Parameters for Related Systems
Computational MethodBasis SetApplication
ωB97XD6−311++G(d,p)Minimum energy calculation of vasodilator candidates. anu.edu.au
MMFF94 force fieldN/AMinimization for molecular docking studies. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a means to explore the conformational space of a molecule over time, providing insights into its flexibility and dynamic behavior. MD simulations have been employed to study the stability of ligands containing spirocyclic cores within protein binding pockets. nih.gov A key metric from MD simulations is the root-mean-square deviation (RMSD), which quantifies the change in atomic positions over time relative to a reference structure. A stable RMSD profile over the course of a simulation suggests that the molecule maintains a consistent conformation.

For instance, in simulations of various ligands, RMSD values below 2 Å are often indicative of a stable binding pose. thieme-connect.de In a study of a β1-adrenergic receptor complex, the ligand RMSD remained below 0.7 nm, indicating stability. anu.edu.au While specific MD simulation data for this compound in solution is not prevalent in the reviewed literature, such simulations would be expected to show low RMSD values for the core spirocyclic structure, confirming its high rigidity. The fluctuations in the positions of the nitrogen atoms and the oxalate counterion would also provide a dynamic picture of the salt's behavior in a solvent.

Table 3: Representative RMSD Values from MD Simulations of Complex Systems
SystemRMSD ValueDuration
β1-adrenergic receptor ligand< 0.7 nm200 ns anu.edu.au
Angiotensin-I receptor ligand~0.4 nm higher than inhibitor200 ns anu.edu.au
Ligand-protein complex< 2.0 ÅNot specified thieme-connect.de

Note: These values are for different molecular systems and serve as examples of the data obtained from MD simulations.

Derivatization and Functionalization of the 2,6 Diazaspiro 3.3 Heptane Scaffold

Protection and Deprotection Strategies for Nitrogen Atoms

The presence of two secondary amine groups in 2,6-diazaspiro[3.3]heptane necessitates the use of protecting groups to achieve selective functionalization. The choice of protecting group and the deprotection method are critical for the successful synthesis of complex derivatives.

Commonly used protecting groups for the nitrogen atoms of 2,6-diazaspiro[3.3]heptane include the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. masterorganicchemistry.comlibretexts.orgslideshare.net The Boc group is widely employed due to its stability under various reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.com The resulting N-Boc-2,6-diazaspiro[3.3]heptane is a key intermediate for further derivatization. acs.orgnih.gov The benzyl group also serves as a robust protecting group and can be removed via catalytic hydrogenation. masterorganicchemistry.comnih.gov

The selective removal of protecting groups is essential for the stepwise functionalization of the 2,6-diazaspiro[3.3]heptane scaffold.

The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in diethyl ether. mdpi.com However, it has been observed that treatment with HCl can lead to the ring-opening of the 2,6-diazaspiro[3.3]heptane scaffold. mdpi.com Therefore, TFA is often the preferred reagent for Boc deprotection in this system. mdpi.com

For the removal of the benzyl group, catalytic hydrogenation is the method of choice. nih.gov This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. nih.gov This method is generally mild and chemoselective, leaving most other functional groups intact.

The ability to selectively deprotect one of the two nitrogen atoms allows for the synthesis of differentially substituted 2,6-diazaspiro[3.3]heptane derivatives, which is crucial for exploring the chemical space around this scaffold.

Introduction of Diverse Functional Groups

Once one of the nitrogen atoms is deprotected, a wide array of functional groups can be introduced, enabling the synthesis of diverse libraries of compounds for biological screening.

N-alkylation and N-arylation are common methods for introducing substituents onto the 2,6-diazaspiro[3.3]heptane core.

N-Alkylation can be achieved through reductive amination of aldehydes or by reaction with alkyl halides. thieme-connect.de Reductive amination involves the reaction of the free amine with an aldehyde to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride. thieme-connect.de

N-Arylation is typically accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgnih.govresearchgate.net This reaction allows for the coupling of the spirocyclic amine with a variety of aryl halides or triflates, providing access to a wide range of N-aryl derivatives. acs.orgresearchgate.net

Reactant 1Reactant 2Catalyst/ReagentProductYieldReference
N-Boc-2,6-diazaspiro[3.3]heptaneAryl bromidePd catalystN-Boc-N'-aryl-2,6-diazaspiro[3.3]heptaneVaries acs.orgresearchgate.net
1-benzyl-3-chloromethylazetidine-3-carbaldehydeAnilineSodium triacetoxyborohydride2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptaneGood thieme-connect.de

The secondary amine of the 2,6-diazaspiro[3.3]heptane scaffold readily undergoes acylation and sulfonylation reactions to form amides, ureas, and sulfonamides.

Amide formation is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent. This reaction is a fundamental transformation in medicinal chemistry for introducing a wide variety of substituents. thieme-connect.deresearchgate.net

Urea formation can be accomplished by reacting the amine with an isocyanate or by using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI). commonorganicchemistry.comorganic-chemistry.org The reaction with an isocyanate is a straightforward method for generating unsymmetrical ureas. commonorganicchemistry.com

Sulfonamide formation is achieved by reacting the amine with a sulfonyl chloride in the presence of a base. organic-chemistry.orgnih.gov This reaction provides access to sulfonamide derivatives, which are an important class of compounds in drug discovery.

Reactant 1Reactant 2ProductReference
2,6-Diazaspiro[3.3]heptane derivativeAcyl chlorideAmide derivative thieme-connect.deresearchgate.net
2,6-Diazaspiro[3.3]heptane derivativeIsocyanateUrea derivative commonorganicchemistry.com
2,6-Diazaspiro[3.3]heptane derivativeSulfonyl chlorideSulfonamide derivative organic-chemistry.org

The introduction of halogens, particularly fluorine, can significantly impact the physicochemical and pharmacological properties of a molecule. While direct halogenation of the 2,6-diazaspiro[3.3]heptane ring itself is not commonly reported, functionalization with halogen-containing moieties is a key strategy.

This is often achieved by using halogenated building blocks in the N-alkylation or N-arylation reactions described previously. For instance, reacting the deprotected amine with a fluorinated aryl halide under Buchwald-Hartwig conditions would introduce a fluoroaryl group. nih.gov Similarly, using a fluorinated aldehyde in a reductive amination reaction would result in a fluoroalkyl-substituted derivative.

A practical route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for an antibiotic drug candidate, involves the alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane. nih.gov While this example involves a related oxa-azaspiro[3.3]heptane, the principle of using halogenated starting materials is directly applicable to the 2,6-diazaspiro[3.3]heptane scaffold. The synthesis of gem-difluoro variants of the angular 1,6-diazaspiro[3.3]heptane has also been reported. researchgate.net

Halogenation and Fluorination Strategies

Synthesis of Trifluoromethylated Derivatives

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. While direct trifluoromethylation of the 2,6-diazaspiro[3.3]heptane core is not extensively documented, related research provides strong indications of feasible synthetic routes.

A practical synthesis for 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed, starting from a commercially available cyclobutanone (B123998) derivative. chemrxiv.org This multi-step process involves the creation of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane as a key intermediate. chemrxiv.org The spiro[3.3]heptane core is then constructed through double alkylation of tosyl-methyl isocyanide (TosMIC) or a malonate diester. chemrxiv.org Subsequent functional group transformations provide access to a variety of mono- and bifunctional spiro[3.3]heptane derivatives, including amines and carboxylic acids. chemrxiv.org This methodology for the carbo-analog suggests a potential pathway for the synthesis of trifluoromethylated 2,6-diazaspiro[3.3]heptanes.

Furthermore, research into the synthesis of 2-(trifluoromethyl)azetidines from the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes offers another promising avenue. nih.gov The reaction of these highly strained precursors with various nucleophiles, promoted by protonation or other activators, leads to a range of functionalized azetidines bearing a trifluoromethyl group at the C2 position. nih.gov This approach could potentially be adapted to construct a trifluoromethylated 2,6-diazaspiro[3.3]heptane scaffold.

Regioselective and Chemoselective Transformations

Due to the symmetrical nature of the 2,6-diazaspiro[3.3]heptane core, with two chemically equivalent secondary amine groups, achieving regioselective and chemoselective functionalization is a key challenge. However, methods for the mono-functionalization of this scaffold have been successfully developed, enabling the synthesis of asymmetrically substituted derivatives.

A common and effective strategy involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, to selectively block one of the nitrogen atoms. This allows for the subsequent derivatization of the remaining free amine. A concise and scalable synthesis of N-Boc-2,6-diazaspiro[3.3]heptane has been reported, which serves as a versatile building block for further modifications. acs.orgnih.gov

Once the mono-protected intermediate is obtained, the free secondary amine can undergo a variety of chemical transformations. One of the most significant applications is in palladium-catalyzed aryl amination reactions, yielding a diverse range of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. acs.orgnih.gov This demonstrates the utility of this scaffold as a structural surrogate for piperazine (B1678402) in drug discovery. acs.orgnih.gov The synthesis of these mono-arylated derivatives is crucial for exploring their structure-activity relationships in various biological targets. It has been noted that in some cases, such as with 2,6-diazaspiro[3.3]heptane compounds, deprotection with trifluoroacetic acid (TFA) is preferred over hydrochloric acid (HCl) to avoid ring-opening side reactions. mdpi.com

The synthesis of asymmetrically substituted 2,6-diazaspiro[3.3]heptanes can also be achieved through a reductive amination of a suitable aldehyde precursor with primary amines or anilines, followed by a cyclization step. thieme-connect.de This method provides a direct route to functionalized derivatives and is amenable to both library synthesis and large-scale production. thieme-connect.de

Synthesis of Spirocyclic Hybrid Structures

Modifying the core structure of 2,6-diazaspiro[3.3]heptane by introducing additional heteroatoms can lead to novel scaffolds with unique physicochemical properties and biological activities.

Derivatives with Additional Heteroatoms (e.g., 1-Oxa-2,6-diazaspiro[3.3]heptane)

A notable example of a spirocyclic hybrid structure is 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE). This compound has been identified as a potential bioisostere for piperazine, offering a more rigid and three-dimensional alternative for drug design. uniba.itresearchgate.netvapourtec.com

A robust and mild two-step protocol for the synthesis of ODASE has been developed, utilizing a highly strained azabicyclo[1.1.0]butane intermediate and a flow-assisted methodology. uniba.itresearchgate.net This approach allows for the efficient and scalable production of the ODASE core. The resulting scaffold has shown tolerance and stability towards a variety of medicinally relevant N-functionalization protocols. uniba.itresearchgate.net For instance, the free amine of the ODASE core can be derivatized, such as through reaction with tosyl chloride under basic conditions to yield tosyl-protected ODASE motifs. uniba.it

Applications of 2,6 Diazaspiro 3.3 Heptane in Advanced Organic Synthesis and Molecular Design

Utilization as Building Blocks in Complex Molecule Synthesis

The 2,6-diazaspiro[3.3]heptane framework serves as a versatile building block for the assembly of intricate molecular architectures. thieme-connect.deresearchgate.netacs.orgresearchgate.net Its bifunctional nature, with two secondary amine groups, allows for diverse and sequential functionalization, leading to the construction of more elaborate structures. nih.gov A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported, highlighting its utility. acs.orgnih.gov

The spirocyclic core of 2,6-diazaspiro[3.3]heptane is a key feature that enables the synthesis of novel spiro-fused heterocyclic systems. researchgate.netresearchgate.netresearchgate.net By leveraging the reactivity of the two nitrogen atoms, chemists can introduce additional rings, creating complex polycyclic structures with defined three-dimensional shapes. These spiro-fused systems are of significant interest in drug discovery due to their structural novelty and potential to interact with biological targets in unique ways. researchgate.net The synthesis of such compounds often involves the strategic protection of one amine group while the other is elaborated, followed by deprotection and subsequent cyclization reactions. thieme-connect.de

The defined geometry and connectivity of 2,6-diazaspiro[3.3]heptane make it an attractive component for the construction of macrocycles. researchgate.net Its rigid structure can act as a linchpin, pre-organizing appended chains for macrocyclization and imparting a degree of conformational rigidity to the resulting macrocyclic framework. This is particularly valuable in the design of host-guest systems, molecular sensors, and macrocyclic drugs where a specific conformation is crucial for activity. The synthesis of these architectures typically involves linking the two nitrogen atoms of the diazaspirocycle with long-chain dicarboxylic acids or other suitable bifunctional linkers.

Strategic Employment as Bioisosteric Replacements

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for optimizing drug candidates. researchgate.netnih.govresearchgate.netmdpi.comrsc.orgresearchgate.netrsc.orgnih.govresearchgate.net 2,6-Diazaspiro[3.3]heptane has emerged as a valuable bioisostere for several common heterocyclic motifs found in pharmaceuticals. researchgate.netnih.govresearchgate.netmdpi.comrsc.orgresearchgate.netrsc.orgnih.govresearchgate.net

2,6-Diazaspiro[3.3]heptane is widely recognized as a structural surrogate for piperazine (B1678402) and piperidine (B6355638) rings. researchgate.netmdpi.comrsc.orgresearchgate.netnih.govresearchgate.net These six-membered heterocycles are ubiquitous in drug molecules, but their conformational flexibility can sometimes be a drawback. The rigid spirocyclic framework of 2,6-diazaspiro[3.3]heptane offers a way to lock the relative positions of the nitrogen substituents, providing a more defined three-dimensional structure. mdpi.comresearchgate.net This can lead to improved target affinity and selectivity. For instance, replacing a piperazine moiety with a 2,6-diazaspiro[3.3]heptane core has been shown to influence the pharmacological profile of compounds, sometimes leading to a reduction in affinity for one target while maintaining or increasing it for another. mdpi.com

FeaturePiperazine/Piperidine2,6-Diazaspiro[3.3]heptane
Conformation Flexible (chair/boat)Rigid
Nitrogen Atom Geometry VariableFixed, with specific spatial orientation
Scaffold Six-membered ringSpiro[3.3]heptane

The introduction of a 2,6-diazaspiro[3.3]heptane unit into a molecule significantly alters its three-dimensional shape compared to its piperazine or piperidine-containing counterparts. thieme-connect.deresearchgate.netacs.orgnih.govresearchgate.netmdpi.comresearchgate.net The spirocyclic nature of the scaffold creates a more globular and rigid structure, which can be advantageous for fitting into specific binding pockets of biological targets. This increased three-dimensionality can also lead to improved physicochemical properties, such as aqueous solubility. The defined exit vectors from the nitrogen atoms allow for precise control over the spatial orientation of substituents, enabling a systematic exploration of chemical space. researchgate.net

The decision to replace a piperazine or piperidine with a 2,6-diazaspiro[3.3]heptane scaffold should be guided by several design principles. Key considerations include:

Conformational Constraint: If a more rigid conformation is desired to enhance binding affinity or reduce off-target effects, the spirocyclic scaffold is a suitable choice.

Vectorial Orientation: The fixed spatial arrangement of the N-substituents in 2,6-diazaspiro[3.3]heptane allows for precise positioning of functional groups to interact with specific residues in a binding site.

Physicochemical Properties: The impact on properties like solubility and lipophilicity should be considered. While often leading to increased solubility, the specific context of the molecule is important.

Synthetic Accessibility: Practical and scalable synthetic routes to the desired 2,6-diazaspiro[3.3]heptane derivatives are crucial for their application in drug development programs. thieme-connect.denih.gov

Role in Ligand Design for Protein Interaction Studies

The conformational rigidity of the 2,6-diazaspiro[3.3]heptane core is highly advantageous in ligand design, as it reduces the entropic penalty upon binding to a target protein and provides precise vectoral orientation of substituents. This leads to enhanced binding affinity and selectivity.

One of the most innovative areas in therapeutics is the development of Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules designed to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. nih.gov A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ligase, connected by a flexible linker. nih.gov

Computational methods are essential for understanding and predicting the interactions between ligands and their protein targets. For derivatives of 2,6-diazaspiro[3.3]heptane, molecular docking and molecular dynamics simulations have been employed to elucidate binding modes and guide the design of more potent molecules. mdpi.com

In a study targeting the sigma-2 (σ2) receptor, researchers used computational docking to investigate how ligands incorporating the 2,6-diazaspiro[3.3]heptane core interact with the receptor's binding pocket. mdpi.com The methodology involved preparing the 3D structures of the compounds, predicting their protonation state at physiological pH, and then using software like AutoDock to place them into the crystal structure of the receptor. mdpi.com

These studies revealed key interactions responsible for binding affinity. For instance, the protonated nitrogen atom of the diazaspiro-diamine core was found to form a crucial salt bridge with a specific aspartate residue (ASP29) in the σ2 receptor. mdpi.com The calculations provided estimates of binding energy and the precise distance of these key interactions, which correlated with experimentally observed affinities. mdpi.com

CompoundEstimated Binding Energy (kcal/mol)Distance to ASP29 (Å)
Compound 7 -10.972.5
Compound 2r -10.033.3
Compound 2s -9.652.8
Compound 2t -10.432.7
Compound 2u -10.222.9

This table is based on data from docking and molecular dynamics simulation studies of selected diazaspiro compounds with the σ2 receptor, as reported in scientific literature. mdpi.com

Such computational analyses are invaluable for structure-activity relationship (SAR) studies, allowing chemists to rationalize why certain modifications lead to better or worse binding and to design new analogs with improved target engagement. mdpi.comjddtonline.info

Catalytic Applications

The well-defined structure of 2,6-diazaspiro[3.3]heptane also makes it a promising scaffold for the development of new catalysts for asymmetric synthesis, a field focused on creating chiral molecules with a high degree of enantiomeric purity. mdpi.comnih.gov

In asymmetric metal catalysis, chiral ligands are used to create a chiral environment around a metal center, which in turn directs the stereochemical outcome of a chemical reaction. nih.gov Ligands with C2 symmetry are often preferred as they can simplify the number of possible transition states, leading to higher enantioselectivity. The rigid spirocyclic framework is an excellent platform for designing such ligands because its conformational restriction helps in creating a well-defined and effective chiral pocket.

The synthesis of chiral azaspiro[3.3]heptane derivatives has been successfully demonstrated. For example, a highly diastereoselective, three-step procedure has been reported for the synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. researchgate.net This method involves the addition of a cyclobutane (B1203170) anion to a chiral N-tert-butanesulfinyl aldimine, showcasing a viable strategy to introduce and control stereochemistry in this class of spirocycles. researchgate.net By analogy, such strategies can be extended to the 2,6-diazaspiro[3.3]heptane system to produce novel C2-symmetric chiral diamine ligands for a wide range of metal-catalyzed asymmetric transformations.

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are among the most powerful classes of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. mdpi.com

The 2,6-diazaspiro[3.3]heptane structure contains two secondary amine groups, a motif that is a cornerstone of amine-based organocatalysis. In principle, this framework could be utilized to catalyze a variety of classic organic reactions. However, based on available scientific literature, the primary catalytic application of 2,6-diazaspiro[3.3]heptane derivatives has been as ligands in metal-catalyzed processes, such as palladium-catalyzed amination reactions. nih.gov Its use as a primary organocatalyst, where the spiro amine itself is the sole catalytic species, is a less documented area of research, representing a potential opportunity for future exploration.

Future Directions and Emerging Research Avenues

High-Throughput Synthesis and Combinatorial Approaches

The development of efficient and versatile synthetic routes is paramount for the widespread adoption of the 2,6-diazaspiro[3.3]heptane scaffold in drug discovery and other fields. Early synthetic methods were often lengthy and not conducive to the rapid generation of diverse compound libraries. However, more recent research has focused on developing practical and scalable syntheses that are amenable to high-throughput and combinatorial chemistry approaches.

One notable advancement involves the reductive amination of a readily available 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with various primary amines or anilines, followed by a smooth cyclization to afford functionalized 2,6-diazaspiro[3.3]heptanes. researchgate.netthieme-connect.de This method is reported to be high-yielding and applicable to library synthesis, allowing for the creation of a diverse set of derivatives for screening. researchgate.netthieme-connect.de The process often involves the formation of an iminium ion, followed by reduction with agents like sodium triacetoxyborohydride, and subsequent cyclization using a base such as potassium tert-butoxide. researchgate.net

Another key strategy that facilitates combinatorial approaches is the development of a concise and scalable synthesis of a monoprotected 2,6-diazaspiro[3.3]heptane building block. acs.orgnih.gov This allows for the selective functionalization of one nitrogen atom, while the other remains available for coupling to a variety of substrates. The use of a Boc-protected version of the scaffold, for instance, has been successfully demonstrated in palladium-catalyzed aryl amination reactions, a crucial transformation in the synthesis of pharmaceutical candidates. acs.orgnih.gov The availability of such building blocks in a stable form, like an oxalate (B1200264) salt, further enhances their utility in automated and parallel synthesis platforms.

These advancements are critical for exploring the chemical space around the 2,6-diazaspiro[3.3]heptane core, enabling the rapid identification of derivatives with optimized properties for specific applications.

Advanced Computational Design of Novel Derivatives

The rigid, three-dimensional structure of 2,6-diazaspiro[3.3]heptane makes it an ideal candidate for computational modeling and in silico design. Researchers are increasingly using advanced computational methods to predict the properties of novel derivatives and to guide synthetic efforts. These approaches are instrumental in understanding how the unique geometry of the spirocycle influences its biological activity and physicochemical properties compared to more flexible analogs like piperazine (B1678402).

Computational studies have been employed to compare the conformational properties and molecular shapes of 2,6-diazaspiro[3.3]heptane-containing compounds with their piperazine counterparts. mdpi.com These analyses help in rationalizing the observed biological activities and in designing new derivatives with improved target engagement. For instance, molecular docking and dynamics simulations can be used to predict the binding modes of 2,6-diazaspiro[3.3]heptane derivatives within the active sites of biological targets. This was demonstrated in the development of σ2 receptor ligands, where computational studies helped to understand the interactions responsible for binding affinity. mdpi.com

Furthermore, in silico methods are being used to evaluate the potential of novel diazaspirocyclic cores as bioisosteres for known pharmacophores. By calculating key molecular descriptors, such as lipophilicity, aqueous solubility, and metabolic stability, researchers can prioritize the synthesis of derivatives with more favorable drug-like properties. This computational pre-screening can significantly reduce the time and resources required for lead optimization. The exploration of related spirocyclic systems, such as 1-oxa-2,6-diazaspiro[3.3]heptane, has also been guided by theoretical studies to assess their potential as piperazine bioisosteres. researchgate.net

Expansion of Application Beyond Current Paradigms

While the primary focus of research on 2,6-diazaspiro[3.3]heptane has been in medicinal chemistry, its unique structural characteristics suggest potential applications in other scientific domains. The rigid spirocyclic framework and the presence of two secondary amine groups offer opportunities for the development of novel materials and catalysts.

In the field of polymer chemistry , 2,6-diazaspiro[3.3]heptane could serve as a novel monomer for the synthesis of polyamides. The diamine nature of the molecule allows for its incorporation into polymer chains through condensation polymerization with dicarboxylic acids or their derivatives. The rigidity of the spirocyclic unit would be expected to impart unique thermal and mechanical properties to the resulting polymers, potentially leading to materials with high glass transition temperatures and enhanced dimensional stability.

In catalysis , the diamine structure of 2,6-diazaspiro[3.3]heptane makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. The two nitrogen atoms can be functionalized with various coordinating groups, and the rigid backbone could provide a well-defined chiral environment around a metal center. This could lead to the development of highly stereoselective catalysts for a range of chemical transformations.

Furthermore, the potential to create functional materials from 2,6-diazaspiro[3.3]heptane derivatives is an area ripe for exploration. For example, the incorporation of this scaffold into larger molecular architectures could lead to the development of novel host-guest systems, porous organic frameworks, or materials with interesting optical or electronic properties. The ability to functionalize both amine groups independently provides a high degree of control over the final structure and properties of these materials.

Exploration of New Chemical Reactivity Profiles

The chemical reactivity of 2,6-diazaspiro[3.3]heptane has been primarily explored in the context of N-functionalization reactions common in medicinal chemistry. These include reductive amination, acylation, and palladium-catalyzed aryl amination. researchgate.netthieme-connect.deacs.orgnih.gov However, the strained spirocyclic system may exhibit unique reactivity that is yet to be fully explored.

One area of interest is the potential for ring-opening reactions under specific conditions. While generally stable, the strained four-membered azetidine (B1206935) rings could be susceptible to cleavage with certain reagents, providing access to novel acyclic or macrocyclic structures. For instance, treatment with strong acids like HCl has been noted to cause ring opening in some 2,6-diazaspiro[3.3]heptane compounds. mdpi.com A deeper understanding and control of these ring-opening processes could lead to new synthetic methodologies.

The development of methods for the selective functionalization of the carbon backbone of the spirocycle is another promising avenue. While N-functionalization is well-established, C-H activation or other methods to introduce substituents onto the azetidine rings would significantly expand the available chemical space and allow for the creation of even more complex and diverse molecular architectures.

Q & A

Q. What are the common synthetic routes for 2,6-Diazaspiro[3.3]heptane oxalate derivatives?

  • Methodological Answer : The core spirocyclic structure is typically synthesized via reductive amination of aldehydes with primary amines (e.g., using LiAlH₄ in THF) or through asymmetric additions of 3-azetidinecarboxylate anions to Davis–Ellman imines. For example, tert-butyl-protected derivatives are synthesized by reacting sulfinyl imines with azetidine anions under basic conditions (60% NaH), achieving yields up to 92% . Post-synthetic modifications, such as Boc deprotection using HCl in 1,4-dioxane, yield free amines for further functionalization .

Q. Key Data :

Reaction TypeYieldDiastereomeric Ratio (dr)Reference
Reductive Amination85–92%N/A
Asymmetric Addition87–92%Up to 98:2

Q. How is the structure of 2,6-Diazaspiro[3.3]heptane derivatives confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR (e.g., δ 7.44–7.21 ppm for aromatic protons in fluorophenyl derivatives) and high-resolution mass spectrometry (HRMS) . For example, tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4d) showed HRMS [M+H]+: 431.1569 (calc. 431.1566) . X-ray crystallography (e.g., ORTEP diagrams) is used to resolve absolute configurations .

Q. What role does the spirocyclic core play in the biological activity of PARP inhibitors?

  • Methodological Answer : The spirocyclic core acts as a piperazine bioisostere , enhancing PARP-1 inhibition potency by improving binding affinity and metabolic stability. For instance, Compound 14 (2,6-diazaspiro[3.3]heptane derivative) exhibited superior PARP-1 IC₅₀ (3.9 nM) compared to linear analogs, attributed to its rigid conformation optimizing interactions with the enzyme's catalytic domain .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of 1-substituted 2,6-Diazaspiro[3.3]heptanes?

  • Methodological Answer : Chiral sulfinyl auxiliaries (e.g., tert-butylsulfinyl groups) enable enantioselective synthesis. Davis–Ellman imines react with azetidinecarboxylate anions under kinetic control, favoring specific diastereomers (dr up to 98:2). For example, (S)-6-benzhydryl-2-((R)-tert-butylsulfinyl)-1-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane (4o) was synthesized with >98% diastereomeric excess . Optimization of reaction temperature (-78°C to RT) and solvent (THF/MTBE) is critical for stereochemical control .

Q. How can Pd-catalyzed aryl amination reactions be optimized using 2,6-Diazaspiro[3.3]heptane building blocks?

  • Methodological Answer : The spirocyclic amine serves as a ligand-accelerated catalyst in Buchwald–Hartwig amination. Use of Pd(OAc)₂/XPhos catalytic systems with K₃PO₄ as base in toluene at 110°C achieves coupling efficiencies >90%. For example, N-Boc-2,6-diazaspiro[3.3]heptane derivatives react with aryl halides to form N-aryl analogs, critical for drug discovery .

Q. What methodologies are used to resolve contradictions in PARP-1 inhibitory potency data among structurally similar analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies combined with molecular docking (e.g., AutoDock Vina) identify steric/electronic effects. For example, substituents at the 1-position (e.g., 4-fluorophenyl vs. naphthyl) alter PARP-1 IC₅₀ by modulating π-π stacking with Tyr907. Discrepancies in enzymatic vs. cellular assays are resolved by measuring cellular permeability (logP ~2.2) and efflux ratios (e.g., MDCK-MDR1 assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.